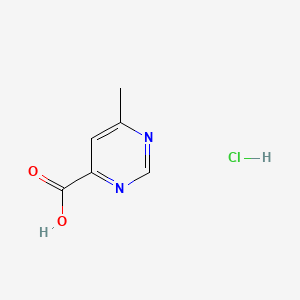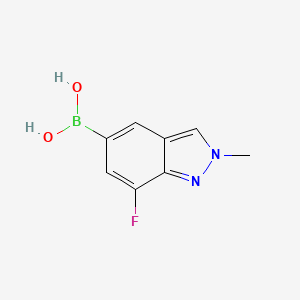
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid is an organic boron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a 7-fluoro-2-methyl-2H-indazole moiety. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid typically involves the following steps:
Protonation of Indazole: The starting material, indazole, undergoes protonation to form an intermediate.
Formation of Aromatic Alkyne: The intermediate reacts to form an aromatic alkyne.
Catalytic Borylation: The aromatic alkyne undergoes a catalytic borylation reaction with boronic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Wissenschaftliche Forschungsanwendungen
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-fluoro-1,3-benzodioxol-4-yl)boronic acid: Similar in structure but contains a benzodioxole moiety instead of an indazole.
7-Methyl-1H-indazole-5-boronic acid: Similar in structure but lacks the fluorine atom.
Uniqueness
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group, which imparts specific reactivity and properties that are valuable in organic synthesis and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H8BFN2O2 |
|---|---|
Molekulargewicht |
193.97 g/mol |
IUPAC-Name |
(7-fluoro-2-methylindazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BFN2O2/c1-12-4-5-2-6(9(13)14)3-7(10)8(5)11-12/h2-4,13-14H,1H3 |
InChI-Schlüssel |
JBICXDMHXULVES-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=CN(N=C2C(=C1)F)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


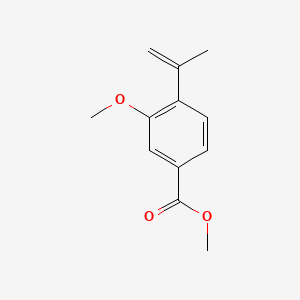
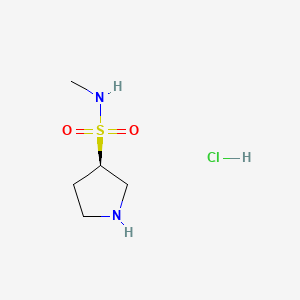
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
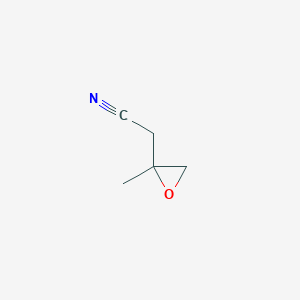

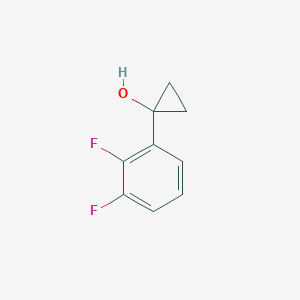
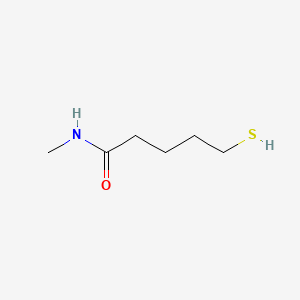

![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)

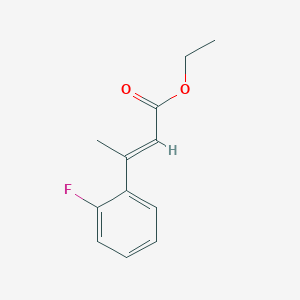
![Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13459809.png)

